molecular formula C15H15N3 B2463999 5,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 901270-23-3

5,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2463999
M. Wt: 237.306
InChI Key: MOLIXFTXVIAWBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another study reported the synthesis of compounds under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The 1H NMR and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Studies of Pyrimidine Pyrazole Heterocycles

Pyrimidine pyrazole derivatives were synthesized through oxidative cyclization of chalcones, showing notable antimicrobial activity against bacteria and fungi. The compounds demonstrated varying minimum inhibitory concentrations (MICs) against specific strains, with some showing synergistic effects when combined with standard antifungal drugs against Aspergillus spp. This study highlights the potential of pyrimidine pyrazole derivatives in antimicrobial applications, warranting further exploration in drug development processes (Kumar et al., 2014).

New Routes to Synthesize Pyrazolo[1,5-a]pyrimidines with Antimicrobial Activity

This research focused on synthesizing novel pyrazolo[1,5-a]pyrimidines and evaluating their antimicrobial activities, including their role as RNA polymerase inhibitors. The compounds showed potent activity against various bacterial and fungal strains, with some displaying high docking scores and RNA polymerase inhibitory activity comparable to established drugs. This study contributes to the understanding of pyrazolo[1,5-a]pyrimidine derivatives' potential in treating microbial infections, emphasizing the need for further investigation into their mechanisms and broader applications (Abdallah & Elgemeie, 2022).

Efficient Synthesis of Pyrazolo[1,5-a]pyrimidines under Ultrasound Irradiation

This study developed an efficient method for synthesizing substituted pyrazolo[1,5-a]pyrimidine derivatives using ultrasound, showcasing the potential of this technique in enhancing chemical reactions. The synthesized compounds were confirmed through various spectral analyses, and their regioselectivity was ascertained via X-ray crystallography. This research demonstrates the advantages of ultrasound-assisted synthesis in producing pyrazolo[1,5-a]pyrimidine derivatives, potentially leading to more efficient and environmentally friendly chemical processes (Kaping et al., 2020).

properties

IUPAC Name

5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-10-4-6-13(7-5-10)14-9-16-18-12(3)8-11(2)17-15(14)18/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLIXFTXVIAWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

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